molecular formula C15H10ClNO2 B1436749 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol CAS No. 648896-38-2

5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol

Cat. No. B1436749
M. Wt: 271.7 g/mol
InChI Key: LYSTVVWUURZPGM-UHFFFAOYSA-N
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Description

“5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol” is a chemical compound with potential applications in various fields of research and industry. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The compound can be synthesized by Pd-CuI catalyzed Sonogashira-type cross-coupling of 8-(benzyloxy)-5-chloro-7-iodoquinoline and 8-(benzyloxy)-5,7-diiodoquinoline with 1-ethynylbenzene . The coupling products were smoothly debenzylated by boron trichloride in dichloromethane to afford the corresponding products in good yields .


Molecular Structure Analysis

The molecular formula of “5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol” is C15H10ClNO2. The molecular weight is 271.7 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound is involved in Sonogashira-type cross-coupling reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.603 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring .
  • Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Results or Outcomes: Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Anticancer Activity

  • Scientific Field: Oncology
  • Summary of Application: Quinoline derivatives have shown potential as anticancer agents .
  • Methods of Application: The exact methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes: The outcomes of the anticancer activity of quinoline derivatives are not specified in the source .

properties

IUPAC Name

5-chloro-7-(2-hydroxyphenyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-12-8-11(9-4-1-2-6-13(9)18)15(19)14-10(12)5-3-7-17-14/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSTVVWUURZPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739198
Record name 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol

CAS RN

648896-38-2
Record name 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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